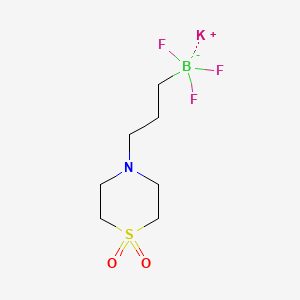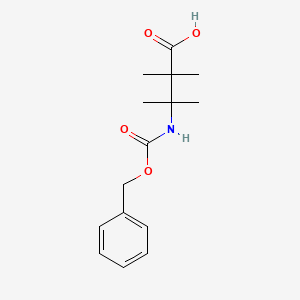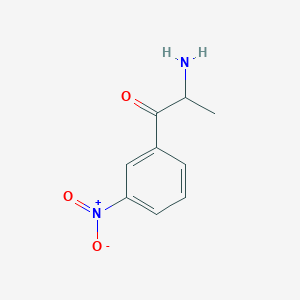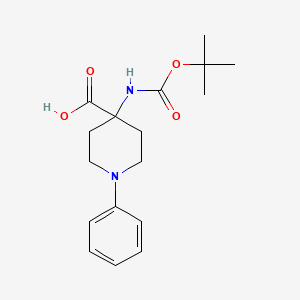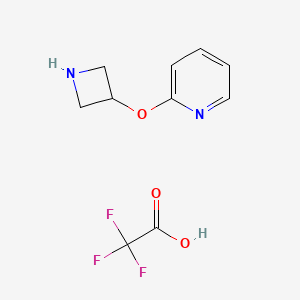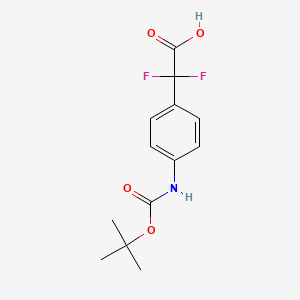![molecular formula C11H18N2 B13565042 4-[(2R)-2-aminopropyl]-N,N-dimethylaniline](/img/structure/B13565042.png)
4-[(2R)-2-aminopropyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2R)-2-aminopropyl]-N,N-dimethylaniline is an organic compound with the molecular formula C11H18N2. It is a derivative of aniline, featuring an amino group attached to a propyl chain and two methyl groups attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-2-aminopropyl]-N,N-dimethylaniline typically involves the reaction of aniline derivatives with appropriate reagents. One common method is the reductive amination of 4-nitro-N,N-dimethylaniline with ®-2-aminopropanol under hydrogenation conditions. The reaction is catalyzed by palladium on carbon (Pd/C) and carried out in the presence of a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or distillation techniques to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2R)-2-aminopropyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Various nucleophiles such as halides, alcohols, and amines
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Substituted aniline derivatives
Applications De Recherche Scientifique
4-[(2R)-2-aminopropyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[(2R)-2-aminopropyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2R)-2-aminopropyl]-N,N-diethyl-3-methoxyaniline
- 4-[(2R)-2-aminopropyl]-N,N-dimethyl-3-methoxyaniline
- 4-[(2R)-2-aminopropyl]-N,N-dimethyl-2-methoxyaniline
Uniqueness
4-[(2R)-2-aminopropyl]-N,N-dimethylaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the (2R)-2-aminopropyl group and the dimethylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-[(2R)-2-aminopropyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H18N2/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8,12H2,1-3H3/t9-/m1/s1 |
Clé InChI |
RWZBJXQDQJZOLY-SECBINFHSA-N |
SMILES isomérique |
C[C@H](CC1=CC=C(C=C1)N(C)C)N |
SMILES canonique |
CC(CC1=CC=C(C=C1)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



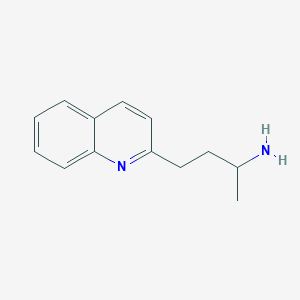
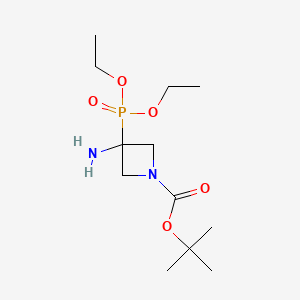
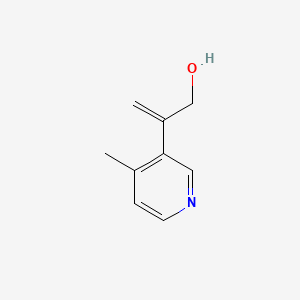
![3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564977.png)
